Z-Ala-asp-OH
Overview
Description
Z-Ala-asp-OH: is a dipeptide compound consisting of a benzyloxycarbonyl (Z) group attached to alanine (Ala) and aspartic acid (Asp). This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-asp-OH typically involves the protection of the amino groups of alanine and aspartic acid with a benzyloxycarbonyl (Z) group. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Ala-asp-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Z group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
Chemistry: Z-Ala-asp-OH is used in the synthesis of more complex peptides and proteins. It serves as a building block in the study of peptide structure and function .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It can also be used in the development of peptide-based drugs .
Medicine: Its stability and reactivity make it suitable for use in various medical formulations .
Industry: In the cosmetic industry, this compound is used in the formulation of anti-aging products and skin care treatments. Its ability to enhance collagen production and improve skin elasticity is well-documented .
Mechanism of Action
Z-Ala-asp-OH exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For example, it can inhibit caspase enzymes, which play a role in apoptosis (programmed cell death). By binding to the active site of these enzymes, this compound prevents their activity and modulates cell survival pathways .
Comparison with Similar Compounds
Z-Val-Ala-Asp(OMe)-CH2F: This compound is a tripeptide with a similar structure but includes a fluoromethyl group.
Cbz-L-Met-Z-ΔPhe-OH: Another dipeptide with a benzyloxycarbonyl group, used in self-assembly hydrogels for drug delivery.
Uniqueness: Z-Ala-asp-OH is unique due to its specific combination of alanine and aspartic acid residues, which confer distinct biochemical properties. Its stability and reactivity make it a valuable tool in peptide synthesis and biochemical research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c1-9(13(20)17-11(14(21)22)7-12(18)19)16-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,23)(H,17,20)(H,18,19)(H,21,22)/t9-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMLEJZWLPVYOC-ONGXEEELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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